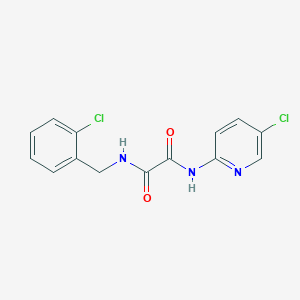

![molecular formula C19H16N4O2S2 B2523590 Benzo[c][1,2,5]thiadiazol-5-yl(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)methanone CAS No. 1251691-84-5](/img/structure/B2523590.png)

Benzo[c][1,2,5]thiadiazol-5-yl(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a benzo[c][1,2,5]thiadiazol-5-yl group and a 4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl group. The benzo[c][1,2,5]thiadiazol-5-yl group is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms and one sulfur atom. The 4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl group contains a piperidine ring, which is a six-membered ring with one nitrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzo[c][1,2,5]thiadiazol-5-yl group and the 4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl group separately, followed by a coupling reaction to join the two groups together. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzo[c][1,2,5]thiadiazol-5-yl group and the 4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl group. These groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the benzo[c][1,2,5]thiadiazol-5-yl group and the 4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl group. These groups could potentially participate in a variety of chemical reactions, depending on the specific conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the benzo[c][1,2,5]thiadiazol-5-yl group and the 4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl group. These groups could potentially confer specific properties such as solubility, stability, and reactivity .Scientific Research Applications

Anti-mycobacterial Chemotypes

The structural scaffold benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, closely related to the queried compound, has been identified as new anti-mycobacterial chemotypes. A study conducted by Pancholia et al. (2016) designed, synthesized, and evaluated thirty-six structurally diverse benzo[d]thiazole-2-carboxamides for their anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Seventeen compounds showed potential as anti-mycobacterial agents with minimal inhibitory concentrations (MICs) in the low micromolar range, demonstrating the chemical scaffold's relevance in designing new anti-tubercular drugs with low cytotoxicity (Pancholia et al., 2016).

Organic Photovoltaic Materials

The application of benzo[c][1,2,5]thiadiazole derivatives in photovoltaic devices was explored by Lee et al. (2010). The study synthesized conjugated main-chain polymers incorporating heteroarene-fused π-conjugated donor moieties alternating with benzo[c][1,2,5]thiadiazole units. These polymers were investigated for their thermal, optical, electrochemical, and photovoltaic properties, revealing that they are promising materials for use in organic photovoltaic cells due to their broad absorption spectrum and low bandgap energies (Lee et al., 2010).

Antimicrobial Activity

Another study focused on the synthesis and biological evaluation of novel derivatives with benzo[d]thiazol-2-yl(piperidin-1-yl)methanone scaffolds for their antimicrobial properties. Rajaraman et al. (2015) synthesized a series of compounds characterized by their antimicrobial activity against various bacterial strains. The study highlights the potential of these derivatives in developing new antibacterial agents, indicating the versatility of the benzo[c][1,2,5]thiadiazol-5-yl scaffold in pharmaceutical applications (Rajaraman et al., 2015).

Electrochromic Polymers

Karakus et al. (2012) investigated the electrochemical and optical properties of benzotriazole and benzothiadiazole containing copolymers, which are structurally related to the queried compound. These materials were synthesized via Suzuki polycondensation and demonstrated potential as processable electrochromic polymers due to their color-switching capabilities upon oxidation. This research underscores the significance of benzo[c][1,2,5]thiadiazole derivatives in developing advanced materials for electrochromic devices (Karakus et al., 2012).

Mechanism of Action

Target of Action

Similar compounds have been used to prepare benzothiadiazole derivatives as potent pfkfb3 kinase inhibitors .

Mode of Action

For instance, they can cause fluorescence quenching due to the formation of a ground-state fluorescence-quenched complex on account of the hydrogen bonding interactions .

Biochemical Pathways

Benzothiadiazole derivatives have been known to affect various biochemical pathways, including the miyaura borylation and suzuki coupling reactions .

Result of Action

Similar compounds have shown high sensitivity and selectivity for primary aromatic amine (paa) detection by fluorescence quenching .

Action Environment

It is known that the stability, porosity, and fluorescence performance of similar compounds can be influenced by their environment .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2S2/c24-18(12-5-6-14-16(11-12)22-27-21-14)23-9-7-13(8-10-23)25-19-20-15-3-1-2-4-17(15)26-19/h1-6,11,13H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGNOFYSPBKBGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)C4=CC5=NSN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Dimethyl-N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-YL]propanamide](/img/no-structure.png)

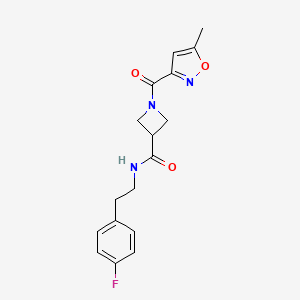

![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2523508.png)

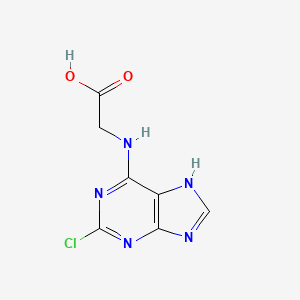

![(3Z)-3-[(4-Fluorophenyl)methoxyimino]-1-phenylindol-2-one](/img/structure/B2523515.png)

![3-benzyl-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2523516.png)

![2-Methyl-8-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-1,8-naphthyridine-3-carboxylic acid](/img/structure/B2523517.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea](/img/structure/B2523520.png)

![2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(2,5-dichlorophenyl)hydrazone]](/img/structure/B2523521.png)

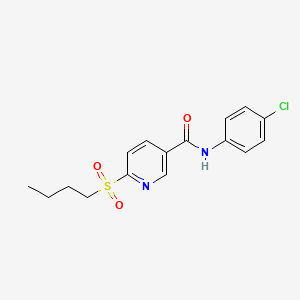

![2-methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-5-nitrobenzenesulfonamide](/img/structure/B2523525.png)

![1-(benzo[d]isoxazol-3-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide](/img/structure/B2523529.png)

![4-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]but-2-yn-1-ol](/img/structure/B2523530.png)